6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

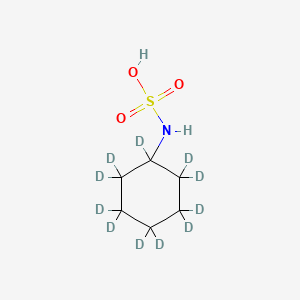

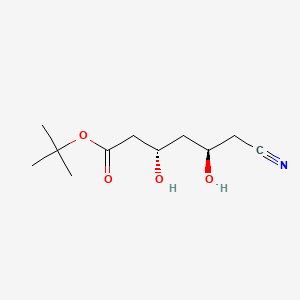

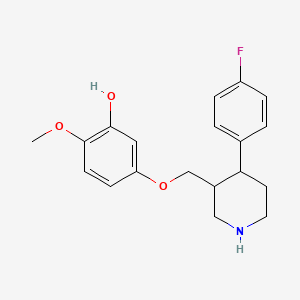

6-Acetoxymethyl-4-methoxy-5-methyl-3-pyridylmethanol o-Toluate is a chemical compound with the molecular formula C19H21NO5 and a molecular weight of 343.37 . It is used for research purposes and is an intermediate in the preparation of Omeprazole metabolites .

Physical And Chemical Properties Analysis

This compound is soluble in Chloroform, Dichloromethane, and Methanol . Other physical and chemical properties like melting point, boiling point, etc., are not mentioned in the available resources.Scientific Research Applications

Synthetic Applications

Researchers have developed methods for synthesizing complex molecules, including those with pyrrolidinone and pyrrolizine structures, which are valuable in medicinal chemistry and material science. For example, the reaction of N-substituted 4-methyl-2-pyrrolidinones with alkaline methoxide in methanol under mild conditions has been shown to yield 5-methoxy or 5,5-dimethoxy-4-methyl-3-pyrrolin-2-ones in satisfactory yields (Bellesia et al., 2001). Similarly, synthesis routes have been developed for 5-methoxylated 3-pyrrolin-2-ones, which are useful intermediates for preparing agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Catalytic Processes

The methanol-to-olefin (MTO) process on acidic zeolites, a key reaction in petrochemical industries, has been studied to understand the role of surface methoxy groups in the initial C-C bond formation. Research indicates that pure surface methoxy groups on acidic zeolite catalysts can react at room temperature with water to methanol, demonstrating their high reactivity and potential in initiating hydrocarbon formation (Wang et al., 2003).

Potential Biological Activities

The search for new natural products with unique structures and biological activities leads to the isolation of compounds from various sources, including marine organisms. For instance, the red seaweed Gracilaria opuntia has been found to contain a highly oxygenated 2H-chromen derivative with antioxidative properties and the ability to inhibit pro-inflammatory enzymes such as cyclooxygenase and lipoxygenase, indicating its potential as an anti-inflammatory agent (Makkar & Chakraborty, 2018).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

[6-(acetyloxymethyl)-4-methoxy-5-methylpyridin-3-yl]methyl 2-methylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO5/c1-12-7-5-6-8-16(12)19(22)25-10-15-9-20-17(11-24-14(3)21)13(2)18(15)23-4/h5-9H,10-11H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGQHFZZHNDHLP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)OCC2=CN=C(C(=C2OC)C)COC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675513 |

Source

|

| Record name | {6-[(Acetyloxy)methyl]-4-methoxy-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1159977-01-1 |

Source

|

| Record name | {6-[(Acetyloxy)methyl]-4-methoxy-5-methylpyridin-3-yl}methyl 2-methylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Benzyl-4-[N-(1-propanoyl)-N-phenylamino]-4-methoxymethylpiperidine-d3](/img/structure/B565015.png)